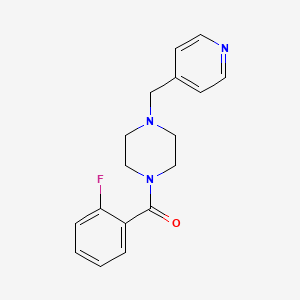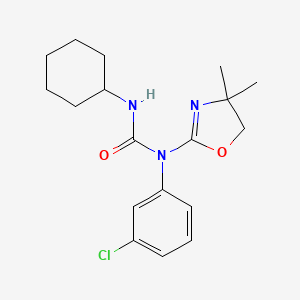![molecular formula C16H15ClN2O3 B5789518 N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide, also known as N-(2-Acetamidophenyl)-5-chloro-2-methoxybenzamide or ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent inhibitory effects on the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. In
Mechanism of Action
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide exerts its inhibitory effects on NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to the N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamideterminal glycine of target proteins. This post-translational modification is essential for the proper localization and function of many proteins, making NMT an attractive target for drug development. ML167 has been found to be a selective inhibitor of NMT, with no significant effects on other myristoylated proteins.
Biochemical and Physiological Effects:
The inhibition of NMT by N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the myristoylation of key signaling proteins, such as Akt and Src. ML167 has also been found to inhibit the replication of the hepatitis C virus by preventing the myristoylation of the viral protein NS5A. In addition, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the myristoylation of the pro-inflammatory protein NLRP3.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has several advantages for lab experiments. The compound is highly selective for NMT and has been extensively characterized for its inhibitory effects on the enzyme. ML167 is also readily available from commercial sources and can be synthesized using a relatively simple and straightforward method. However, the compound has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has several potential future directions for research. One area of interest is the development of more potent and selective inhibitors of NMT based on the structure of ML167. Another area of interest is the investigation of the compound's effects on other myristoylated proteins and its potential for off-target effects. In addition, the compound's potential for the treatment of viral and parasitic infections warrants further investigation. Finally, the development of more efficient and scalable synthesis methods for N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide could facilitate its use in future research and drug development efforts.
Conclusion:
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The compound exhibits potent inhibitory effects on the enzyme NMT, which is involved in the post-translational modification of proteins. ML167 has been found to inhibit the growth of various cancer cell lines, exhibit antiviral activity against the hepatitis C virus and the human cytomegalovirus, and exhibit anti-inflammatory effects. The compound has several advantages for lab experiments but also has some limitations. Future research efforts should focus on the development of more potent and selective inhibitors of NMT, investigation of the compound's effects on other myristoylated proteins, and the compound's potential for the treatment of viral and parasitic infections.
Synthesis Methods
The synthesis of N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-acetamidophenylboronic acid in the presence of a palladium catalyst to yield the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory effects on the enzyme NMT, which is involved in the post-translational modification of proteins. NMT has been implicated in various diseases, including cancer, viral infections, and parasitic infections, making it an attractive target for drug development. ML167 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit antiviral activity against the hepatitis C virus and the human cytomegalovirus.
properties
IUPAC Name |
N-(2-acetamidophenyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(20)18-13-5-3-4-6-14(13)19-16(21)12-9-11(17)7-8-15(12)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLGRKZELPZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)


![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)